An In-depth Technical Guide to 4-bromo-1-ethoxy-2-methylbenzene: A Key Intermediate in Modern Synthesis
An In-depth Technical Guide to 4-bromo-1-ethoxy-2-methylbenzene: A Key Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-1-ethoxy-2-methylbenzene is a halogenated aromatic ether that has garnered significant interest as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom, an ethoxy group, and a methyl group on a benzene ring, provides a valuable scaffold for the construction of more complex molecular architectures. This guide offers a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its role in pharmaceutical research and development. The strategic placement of its functional groups allows for selective transformations, making it a crucial building block in the synthesis of various target molecules, including active pharmaceutical ingredients (APIs).[1][2]
Chemical Structure and Identification
The structural framework of 4-bromo-1-ethoxy-2-methylbenzene is fundamental to its reactivity and utility in synthesis. The molecule consists of a benzene ring substituted with four groups: a bromine atom at position 4, an ethoxy group (-OCH₂CH₃) at position 1, and a methyl group (-CH₃) at position 2.
Figure 1: Chemical structure of 4-bromo-1-ethoxy-2-methylbenzene.
This arrangement of an electron-donating ethoxy group and a weakly electron-donating methyl group influences the electronic properties of the aromatic ring, while the bromine atom serves as a key handle for a variety of chemical transformations, most notably cross-coupling reactions.[3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-bromo-1-ethoxy-2-methylbenzene is essential for its effective use in research and development.
Physicochemical Properties
While experimentally determined physical properties such as boiling and melting points are not consistently reported in publicly available literature, some key characteristics have been identified. The compound is often described as a solid or liquid at room temperature, suggesting a melting point in the ambient range.[4]
| Property | Value | Source(s) |
| CAS Number | 79636-93-4 | [4][5] |
| Molecular Formula | C₉H₁₁BrO | [5] |
| Molecular Weight | 215.09 g/mol | [5] |
| Physical Form | Solid or liquid | [4] |
| Purity | Typically ≥95% | [5] |
| Storage | Sealed in a dry, well-ventilated area at room temperature or 2-8 °C. | [4][5] |
| SMILES | CCOC1=C(C)C=C(Br)C=C1 | [5] |
| InChI | 1S/C9H11BrO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3H2,1-2H3 | [4] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), and the methyl group (a singlet).
-
¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the nine carbon atoms in the molecule, with the carbon attached to the bromine atom showing a characteristic shift.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely display characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C-Br stretching.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis and Purification
A common and efficient method for the synthesis of 4-bromo-1-ethoxy-2-methylbenzene involves the Williamson ether synthesis, starting from 3-bromocresol.[6] This method provides a reliable route to the desired product with good yield.
Figure 2: General workflow for the synthesis of 4-bromo-1-ethoxy-2-methylbenzene.
Detailed Experimental Protocol
The following protocol is based on a reported synthesis with an 81% yield.[6]
-
Reaction Setup: To a solution of 3-bromocresol (7.0 g, 37.4 mmol, 1.0 eq) in 20 mL of dry dimethyl sulfoxide (DMSO), add anhydrous potassium carbonate (10.3 g, 74.8 mmol, 2.0 eq.).
-
Initial Stirring: Stir the mixture for 20 minutes at room temperature.
-
Addition of Alkylating Agent: Add ethyl iodide (8.6 g, 44.9 mmol, 1.2 eq.) to the reaction mixture.
-
Heating: Stir the resulting mixture for 16 hours at 60 °C.
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique such as LC-MS to confirm the conversion to the desired product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add 100 mL of water.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Drying: Dry the combined organic fractions over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic solution and purify the crude product by flash chromatography using cyclohexane as the eluent to obtain the pure 4-bromo-1-ethoxy-2-methylbenzene as a colorless liquid.[6]
Reactivity and Applications in Synthesis
The synthetic utility of 4-bromo-1-ethoxy-2-methylbenzene stems from the reactivity of its bromine substituent. The bromine atom can be readily displaced or participate in various coupling reactions, making this compound a valuable building block for more complex molecules.
Key Reactions
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Cross-Coupling Reactions: The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted aromatic compounds.
-
Grignard and Organolithium Formation: The bromo group can be converted into a Grignard reagent or an organolithium species by treatment with magnesium or an organolithium reagent, respectively. These organometallic intermediates can then be reacted with various electrophiles to introduce new functional groups.
-
Nucleophilic Aromatic Substitution: While less common for bromoarenes without strong electron-withdrawing groups, under certain conditions, the bromine atom can be displaced by strong nucleophiles.
Applications in Pharmaceutical and Agrochemical Synthesis
4-bromo-1-ethoxy-2-methylbenzene and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] Its structure is a component of more complex molecules that have shown biological activity. For instance, related bromo-organic compounds are utilized in the synthesis of drugs targeting neurological and endocrinological conditions.[1] A notable application is its use as an intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-bromo-1-ethoxy-2-methylbenzene.
-
Hazard Statements: The compound is known to cause serious eye irritation (H319) and may cause an allergic skin reaction (H317).[4]
-
Precautionary Measures: It is recommended to wear protective gloves, protective clothing, eye protection, and face protection (P280).[4] In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338).[4]
-
Storage and Handling: Store in a tightly closed container in a dry and well-ventilated area.[4]
Conclusion
4-bromo-1-ethoxy-2-methylbenzene is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its well-defined structure and the reactivity of its bromine substituent allow for its use as a key building block in the construction of complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and development. As the demand for novel and complex organic molecules continues to grow, the importance of such versatile intermediates is likely to increase.
References
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PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Available at: [Link]
- Google Patents. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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The Royal Society of Chemistry. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 29). The Role of 4-Bromo-1,2-(methylenedioxy)benzene in Modern Pharmaceutical Synthesis. Available at: [Link]
- Google Patents. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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PharmaCompass. 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene. Available at: [Link]
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NextSDS. 4-BroMo-1-ethoxy-2-Methylbenzene — Chemical Substance Information. Available at: [Link]
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SIELC Technologies. (2018, February 16). Benzene, 1-bromo-4-ethoxy-2-methyl-. Available at: [Link]
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PubChemLite. 1-bromo-4-ethoxy-2-methylbenzene (C9H11BrO). Available at: [Link]
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PubChem. 1-Bromo-4-methoxy-2-methylbenzene. Available at: [Link]
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PubChem. 4-Bromo-1-ethoxy-2-ethylbenzene. Available at: [Link]
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YouTube. (2020, March 3). 4-bromo-1,2-methylenedioxybenzene synthesis attempt N2. Available at: [Link]
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ResearchGate. (2007). 4-Bromo-2-chloro-1-methoxybenzene. Available at: [Link]
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SpectraBase. 1-Bromo-4-methoxy-2-methylbenzene - Optional[1H NMR] - Spectrum. Available at: [Link]
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Chemical Reviews. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Available at: [Link]
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PDF Free Download. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Available at: [Link]
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